Aβ42 Inhibition Potency and Notch Sparing in Cellular Assays
In a cellular assay using HEK293 cells transfected with human APPSOW and APPLON, the compound (tracked as CHEMBL2314618) inhibits gamma secretase-mediated amyloid beta42 production with an IC50 of 3.5 nM, while inhibition of Notch cleavage requires a higher concentration (IC50 31 nM), indicating a selectivity window of approximately 9-fold for Aβ42 over Notch [1]. This profile is significant for Alzheimer's disease research, where Notch-sparing gamma secretase modulators are sought to reduce cognitive side effects. For comparison, early aryl triazole leads such as compound 55 (Fischer et al., 2011) displayed an Aβ42 IC50 of 400 nM, highlighting a >100-fold improvement in potency with the azetidine-containing structure [2].
| Evidence Dimension | Inhibition of gamma secretase-mediated Aβ42 production (IC50) |
|---|---|
| Target Compound Data | IC50 3.5 nM (Aβ42); IC50 31 nM (Notch cleavage) |
| Comparator Or Baseline | Aryl triazole 55 (Fischer et al., 2011): Aβ42 IC50 = 400 nM |
| Quantified Difference | >100-fold greater potency for Aβ42; ~9-fold selectivity over Notch |
| Conditions | HEK293 cells transfected with human APPSOW and APPLON; 5 hr incubation; sandwich immunoassay |
Why This Matters
For researchers procuring compounds for Alzheimer's target validation, this level of potency and apparent Notch sparing supports its selection over early-generation triazole GSMs that are significantly less potent.
- [1] BindingDB Entry BDBM50489345 (CHEMBL2314618). IC50 data for gamma secretase modulation. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50489345 View Source
- [2] Fischer C, et al. Triazoles as γ-secretase modulators. Bioorg Med Chem Lett. 2011 Jul 1;21(13):4083-7. PMID: 21616665. View Source
